3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-9-6(10)5-4(2-3-12-5)8-7(9)11/h2-3H,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXFZMPEOSZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
- Antimicrobial Activity : Research has indicated that 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits antimicrobial properties by inhibiting bacterial DNA synthesis. This makes it a candidate for developing new antibiotics.
- Antitubercular Agent : Studies have shown its potential effectiveness against Mycobacterium tuberculosis, suggesting it could be part of new treatment regimens for tuberculosis.
Medicine
- Anti-inflammatory Properties : Ongoing research is investigating its role in reducing inflammation, which could lead to applications in treating chronic inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines (e.g., A549, HeLa). Its mechanism of action involves interference with cellular pathways critical for cancer cell survival.
Industrial Applications
- Material Development : The compound is being evaluated for its use in developing new materials due to its unique chemical properties. This includes applications in polymers and coatings.
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating strong potential for further development into anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against a range of pathogens. It was found to effectively inhibit bacterial growth by targeting DNA replication processes, making it a promising candidate for antibiotic development.
Mechanism of Action
The mechanism of action of 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their DNA synthesis . The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Thieno/Pyrido-Pyrimidine-dione Derivatives
Key Observations :
- Ring System Differences: Pyrido[3,2-d]pyrimidine-diones (e.g., 1,3-dimethyl derivative) lack the sulfur atom in the fused ring, altering electronic properties and bioactivity profiles compared to thieno analogs .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- 3-Phenylthieno[3,2-d]pyrimidine-dione: Exhibits potent activity against Staphylococcus aureus (MIC < 1 μg/mL), surpassing reference drugs like metronidazole. Activity diminishes with alkylation at N1, suggesting the free N-H group is critical for binding .
- 3-Methylthieno[3,2-d]pyrimidine-dione: No direct antimicrobial data are reported, but its structural simplicity may limit broad-spectrum activity compared to phenyl-substituted analogs .
Herbicidal Activity
- Pyrido[3,2-d]pyrimidine-diones: Derivatives like 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidine-dione inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Molecular docking shows π–π interactions with flavin adenine dinucleotide (FAD) and hydrogen bonds with Arg98 and Thr176 residues .
- Thieno[3,2-d]pyrimidine-diones: Limited herbicidal data exist, but fluorophenyl-substituted analogs (e.g., 3-(2,4-difluorophenyl)) are hypothesized to target similar pathways due to structural similarities .
Key Differences :
- Thieno Derivatives: Require multi-step synthesis involving oxazine intermediates and subsequent alkylation .
- Pyrido Derivatives : Often synthesized via one-pot reactions with aldehydes, leveraging FMO (Frontier Molecular Orbital) interactions for regioselectivity .
Biological Activity
3-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity. Its structure includes a thieno ring fused to a pyrimidine system, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H6N2O2S
- Molecular Weight : 182.20 g/mol
- CAS Number : 35265-81-7
- PubChem CID : 10352317
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thieno and pyrimidine derivatives. The synthesis pathways often utilize reagents such as urea and various alkylating agents to introduce the methyl group and other substituents.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. For instance, compounds synthesized based on this scaffold showed significant inhibition against various pathogens, including bacteria and fungi.
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| This compound | C. albicans | 20 |
These results indicate that the compound’s structure may enhance its interaction with microbial targets.
Anticancer Activity
In vitro studies have shown that this compound can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Case Study: A431 Vulvar Carcinoma Cells
A study evaluated the effects of this compound on A431 cells:
- Concentration : 10 µM
- Cell Viability Reduction : 60% after 48 hours
The compound was found to activate caspase pathways leading to programmed cell death.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example:
- Angiotensin-Converting Enzyme (ACE) : Compounds derived from thieno[3,2-d]pyrimidines have shown promising ACE inhibitory activity which is crucial in managing hypertension.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows for intercalation into DNA strands.
- Enzyme Inhibition : Interaction with key enzymes alters metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer : Key synthetic routes involve:
- Alkylation : Reacting the parent compound with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base. For example, alkylation at position 1 with 4-methylbenzyl chloride yields derivatives with retained antimicrobial activity .
- Cyclocondensation : Using thiourea or thioacetamide in acetic acid to form thiazole-containing derivatives, as seen in the synthesis of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives .
- Crystallization : Recrystallization from water or ethanol to obtain pure compounds, with hydrogen bonding (N–H⋯O, O–H⋯O) stabilizing crystal structures .
Q. How are structural and purity characteristics validated for these compounds?
- Methodological Answer :
- 1H/13C NMR : Thiazole protons appear at 7.57–7.62 ppm, methylene groups at 4.78–5.21 ppm (benzyl-substituted) or 9.68–10.41 ppm (NH protons in acetamide derivatives) .
- LCMS/HPLC : Retention times and molecular ion peaks (e.g., [M+H]+) confirm molecular weight and purity. For example, C18 columns with a 25-minute analytical cycle are used .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are calculated and matched with experimental values (e.g., C: 63.27%, H: 3.16% for chlorobenzylidene derivatives) .
Q. What preliminary biological activities have been reported for this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans using disk diffusion or broth microdilution. The parent compound exhibits higher activity against S. aureus (compared to Metronidazole and Streptomycin) but reduced efficacy upon alkylation .
- Cytotoxicity Screening : MTT assays on mammalian cell lines to establish selectivity indices before advancing to in vivo studies .
Advanced Research Questions
Q. How do structural modifications at position 1 influence biological activity and pharmacokinetic properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Alkylation at position 1 (e.g., with 4-methylbenzyl or acetamide groups) reduces antimicrobial activity compared to the unsubstituted parent compound. However, the 4-methylbenzyl derivative retains moderate activity against Candida albicans .
- Lipophilicity Optimization : LogP calculations and solubility assays guide the introduction of polar groups (e.g., acetamide) to improve bioavailability .
Q. What computational strategies are used to predict target interactions and optimize derivatives?
- Methodological Answer :
- Molecular Docking : Simulated binding to targets like eukaryotic elongation factor-2 kinase (eEF-2K) or HIV-1 capsid proteins using AutoDock Vina. For example, pyrido[2,3-d]pyrimidine-2,4-dione derivatives are docked to identify hydrogen bonding with catalytic residues .
- QSAR Modeling : Quantitative structure-activity relationship models correlate electronic properties (e.g., nitro substituents) with lumazine synthase inhibition (Ki = 3.7 µM for optimized nitro-styryl derivatives) .
Q. How can contradictions in biological activity data between similar derivatives be resolved?
- Methodological Answer :
- Dose-Response Analysis : IC50/EC50 values are compared across multiple assays to rule out false positives. For instance, alkylated derivatives may show reduced activity due to steric hindrance despite similar in vitro binding .
- Metabolic Stability Testing : Microsomal assays identify rapid degradation of certain substituents (e.g., benzyl groups), explaining discrepancies between in vitro and in vivo results .
Q. What advanced applications exist for thieno[3,2-d]pyrimidine-2,4-dione scaffolds beyond antimicrobial activity?
- Methodological Answer :
- Molecular Probes : Bifacial nucleosides derived from pyrimido[4,5-d]pyrimidine-dione mimic both thymine and adenine, enabling stable duplex formation in DNA oligonucleotides .
- Enzyme Inhibitors : Derivatives like (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione inhibit Mycobacterium tuberculosis lumazine synthase (Ki = 3.7 µM), validated via high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
